

VER-246608: Application Notes and Protocols for Cancer Cell Line Studies

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Compound of Interest		
Compound Name:	VER-246608	
Cat. No.:	B15612726	Get Quote

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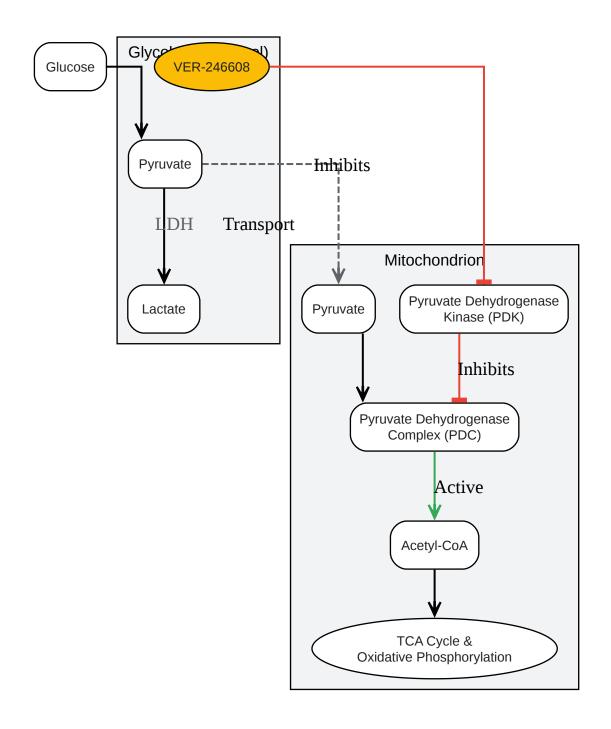
Introduction

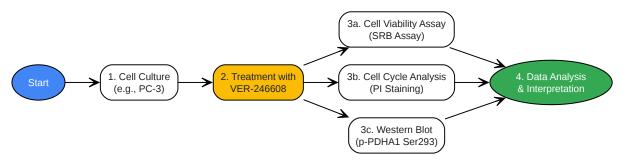
VER-246608 is a novel, potent, and selective pan-isoform ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3][4] PDK is a key regulatory enzyme in cellular energy metabolism, and its inhibition by **VER-246608** disrupts the Warburg effect, a metabolic hallmark of many cancer cells.[1][2][3] This compound forces cancer cells to shift from glycolysis towards oxidative phosphorylation, leading to context-dependent cytostasis and potentiation of other chemotherapeutic agents.[1][2][3][4][5] These application notes provide detailed information on the effective dosage and concentration of **VER-246608** in various cancer cell lines, along with comprehensive protocols for key experimental assays.

Mechanism of Action and Signaling Pathway

VER-246608 competitively binds to the ATP-binding pocket of all four PDK isoforms (PDK1-4), preventing the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC).[1][6] An active PDC facilitates the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle. By maintaining PDC in its active state, VER-246608 promotes mitochondrial respiration and reduces lactate production, effectively reversing the glycolytic phenotype of cancer cells.[1][7] This metabolic shift can lead to a G1 phase cell cycle arrest.[2] The effectiveness of VER-246608 is notably enhanced under nutrient-depleted conditions, such as low glucose, low serum, or a combination of low glucose and low glutamine, which more closely mimic the tumor microenvironment.[1][2][3][4][5][7]









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